N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with aromatic and heteroaromatic sulfonamides . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines
Scientific Research Applications
N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of fungal growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- 3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific structural features, such as the methoxypropyl group and the thieno[2,3-c]pyrazole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-27-14-8-13-23-21(26)19-15-18-20(16-9-4-2-5-10-16)24-25(22(18)28-19)17-11-6-3-7-12-17/h2-7,9-12,15H,8,13-14H2,1H3,(H,23,26) |
InChI Key |
JUULXTICFMQSCD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(S1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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